

Butyl Valerate: A High-Boiling, Green Solvent for Organic Synthesis

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Compound of Interest

Compound Name: *Butyl valerate*

Cat. No.: *B146188*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl valerate, also known as butyl pentanoate, is emerging as a promising green solvent for organic synthesis.^[1] With a high boiling point, low volatility, and derivation from renewable resources, it presents a favorable alternative to conventional volatile organic compounds (VOCs).^[1] Its ester functionality and moderate polarity make it suitable for a range of synthetic transformations. These application notes provide a comprehensive overview of the physicochemical properties of **butyl valerate** and offer detailed, albeit hypothetical, protocols for its use in common organic reactions. While direct literature examples of **butyl valerate** as a primary solvent are scarce, the following protocols have been adapted from established procedures using analogous ester solvents like ethyl or butyl acetate. The rationale for its use and necessary adjustments to reaction conditions are highlighted.

Physicochemical and Safety Data

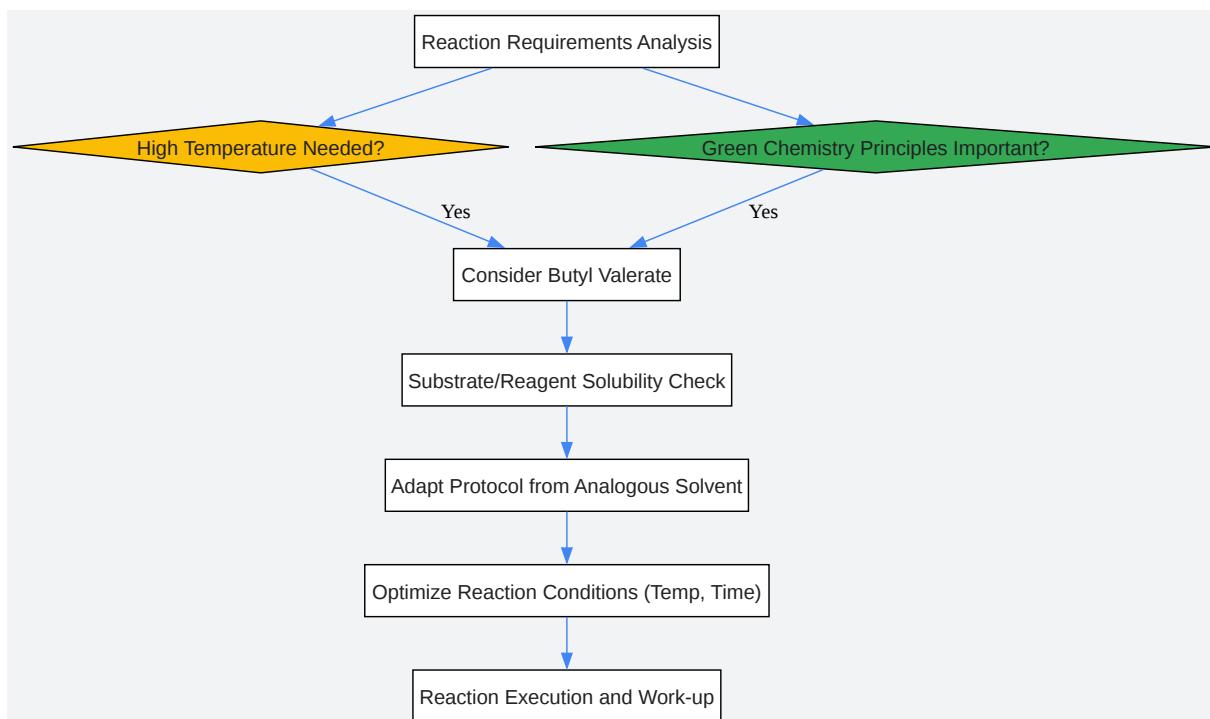
A thorough understanding of a solvent's properties is crucial for its effective application and for ensuring laboratory safety. The key physicochemical data for **butyl valerate** are summarized in Table 1.

Property	Value	Reference
CAS Number	591-68-4	[1] [2]
Molecular Formula	C ₉ H ₁₈ O ₂	[2] [3]
Molecular Weight	158.24 g/mol	[2] [3]
Boiling Point	185-187 °C	[4] [5]
Melting Point	-92.8 °C	[2] [4]
Density	0.868 g/mL at 25 °C	[5]
Solubility in Water	83.87 mg/L at 25 °C	[5]
Flash Point	67 °C (closed cup)	[4]
Refractive Index	1.412 (n _{20/D})	[5]

Safety Profile: **Butyl valerate** is a flammable liquid and vapor.[\[4\]](#)[\[6\]](#) It may cause skin, eye, and respiratory irritation.[\[4\]](#)[\[6\]](#) Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this solvent. All manipulations should be performed in a well-ventilated fume hood.[\[4\]](#)[\[6\]](#)

Logical Workflow for Solvent Selection and Application

The decision to employ **butyl valerate** as a solvent in a specific reaction should be based on a logical consideration of its properties in relation to the reaction requirements.



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Caption: Workflow for considering **butyl valerate** as a solvent.

Application 1: Fischer Esterification

Rationale for using Butyl Valerate: The high boiling point of **butyl valerate** (185-187 °C) makes it an excellent solvent for driving the equilibrium of Fischer esterification reactions towards the product side by allowing for the efficient removal of water at elevated

temperatures, without the need for a Dean-Stark trap in some cases. Its ester nature makes it compatible with the reaction components.

Hypothetical Protocol: Synthesis of Isopentyl Acetate

This protocol is adapted from established procedures for Fischer esterification that use an excess of a reactant or a lower boiling solvent with a Dean-Stark trap.

Reaction Scheme:

Materials:

- Isopentyl alcohol (1-pentanol, 3-methyl-1-butanol)
- Glacial acetic acid
- Concentrated sulfuric acid
- **Butyl valerate** (solvent)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Experimental Procedure:

- To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isopentyl alcohol (8.8 g, 0.1 mol) and glacial acetic acid (12.0 g, 0.2 mol).
- Add 30 mL of **butyl valerate** as the solvent.
- Slowly and carefully add concentrated sulfuric acid (1 mL) to the stirred mixture.
- Heat the reaction mixture to a gentle reflux (approximately 130-140 °C) and maintain for 2 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- After completion, cool the mixture to room temperature.
- Transfer the reaction mixture to a separatory funnel containing 50 mL of cold water.
- Separate the organic layer.
- Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and 50 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the **butyl valerate** under reduced pressure to yield the crude isopentyl acetate.
- Purify the product by fractional distillation.

Expected Outcome: The use of **butyl valerate** as a high-boiling solvent is expected to lead to a high conversion to the ester product.

Parameter	Expected Value
Reaction Temperature	130-140 °C
Reaction Time	2 hours
Expected Yield	> 80%

Application 2: Suzuki-Miyaura Cross-Coupling

Rationale for using **Butyl Valerate**: While polar aprotic solvents are common for Suzuki-Miyaura reactions, the use of greener, less toxic solvents is highly desirable. **Butyl valerate**, with its moderate polarity and high boiling point, could serve as a suitable medium, particularly for less reactive aryl chlorides that require higher temperatures. Its ester functionality is generally stable under these conditions.

Hypothetical Protocol: Synthesis of 4-Methoxybiphenyl

This protocol is adapted from procedures typically using solvents like dioxane or toluene.

Reaction Scheme:

Materials:

- 4-Bromoanisole
- Phenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0)
- Potassium carbonate (anhydrous)
- **Butyl valerate** (solvent, degassed)
- Water (degassed)
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Experimental Procedure:

- To a 50 mL Schlenk flask, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol), and potassium carbonate (414 mg, 3.0 mmol).
- Evacuate and backfill the flask with argon or nitrogen three times.
- Add 10 mL of degassed **butyl valerate** and 2 mL of degassed water.
- Heat the reaction mixture to 110 °C with vigorous stirring for 12 hours.
- Monitor the reaction by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and add 20 mL of ethyl acetate.

- Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
- Wash the filtrate with 20 mL of water and 20 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Expected Outcome: The higher reaction temperature afforded by **butyl valerate** may improve the yield and reaction rate, especially with less reactive coupling partners.

Parameter	Expected Value
Reaction Temperature	110 °C
Reaction Time	12 hours
Expected Yield	70-90%

Application 3: Heck Reaction

Rationale for using **Butyl Valerate**: Similar to the Suzuki coupling, the Heck reaction often benefits from polar aprotic solvents and higher temperatures. **Butyl valerate**'s properties make it a potentially viable green alternative to solvents like DMF or NMP, especially for reactions requiring elevated temperatures to proceed at a reasonable rate.

Hypothetical Protocol: Synthesis of Butyl Cinnamate

This protocol is adapted from established Heck reaction procedures.

Reaction Scheme:

Materials:

- Iodobenzene
- Butyl acrylate

- Palladium(II) acetate
- Tri(o-tolyl)phosphine
- Triethylamine
- **Butyl valerate** (solvent)
- Diethyl ether
- 1 M HCl solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Experimental Procedure:

- To a 50 mL round-bottom flask, add palladium(II) acetate (11.2 mg, 0.05 mmol) and tri(o-tolyl)phosphine (30.4 mg, 0.1 mmol).
- Add 10 mL of **butyl valerate** and stir the mixture at room temperature for 10 minutes under an inert atmosphere.
- Add iodobenzene (204 mg, 1.0 mmol), butyl acrylate (192 mg, 1.5 mmol), and triethylamine (202 mg, 2.0 mmol).
- Heat the reaction mixture to 100 °C and stir for 16 hours.
- Monitor the reaction by TLC or GC.
- After completion, cool the mixture to room temperature and dilute with 20 mL of diethyl ether.
- Filter the mixture to remove the triethylammonium iodide salt.
- Wash the filtrate sequentially with 20 mL of 1 M HCl, 20 mL of water, and 20 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

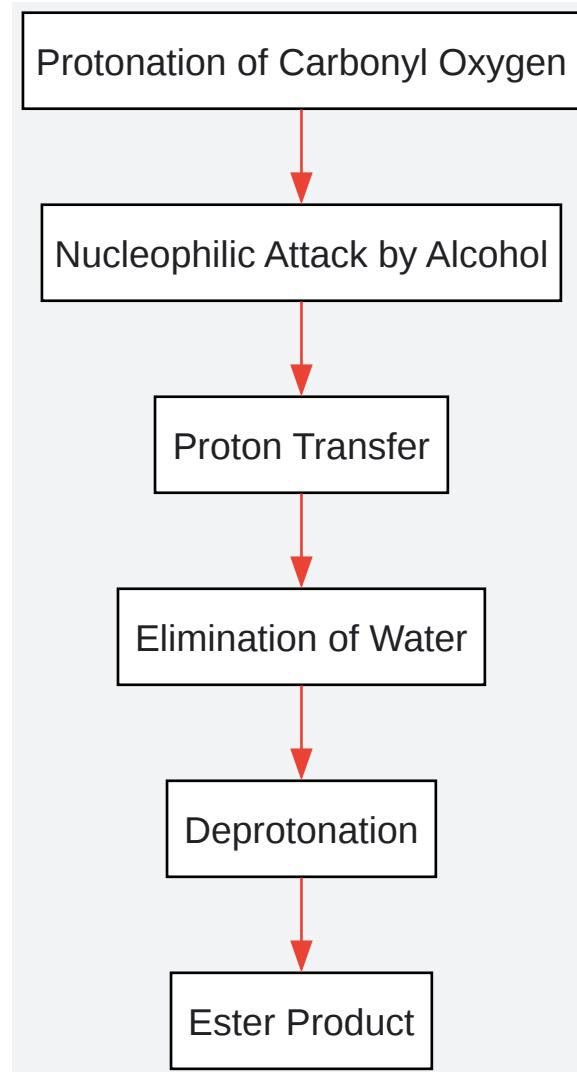
- Purify the product by column chromatography on silica gel.

Expected Outcome: **Butyl valerate** is expected to perform similarly to other polar aprotic solvents, with the advantage of a higher boiling point and improved safety profile compared to some traditional solvents.

Parameter	Expected Value
Reaction Temperature	100 °C
Reaction Time	16 hours
Expected Yield	65-85%

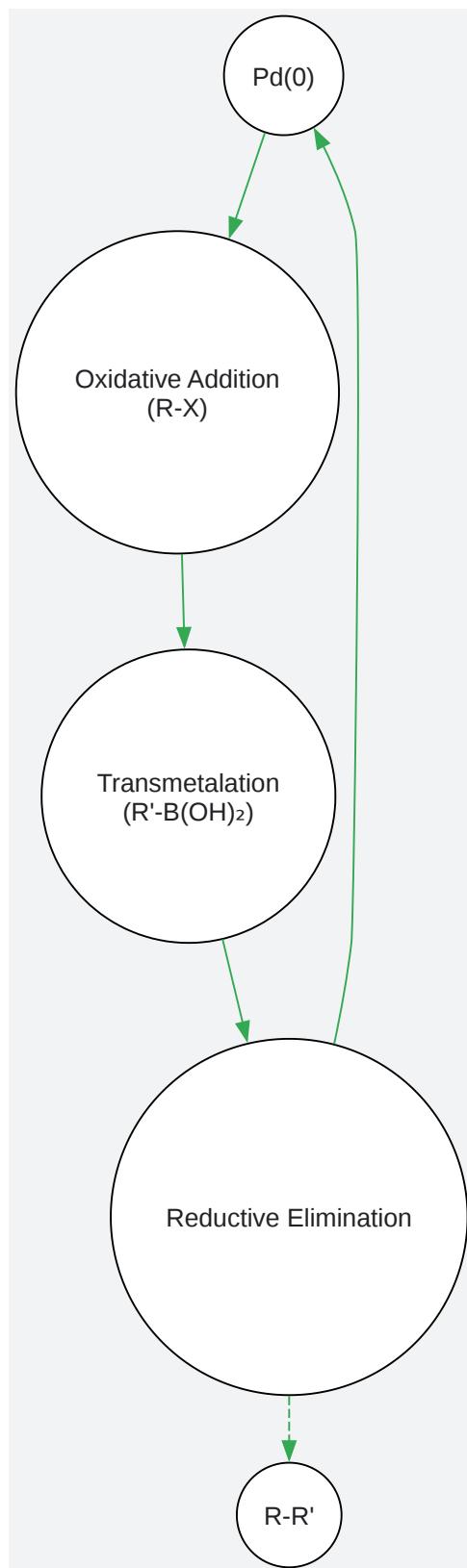
Signaling Pathway and Reaction Mechanism Diagrams

Fischer Esterification Mechanism

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Caption: Mechanism of Fischer Esterification.

Suzuki-Miyaura Catalytic Cycle



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Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

Butyl valerate holds significant potential as a sustainable and high-boiling solvent for a variety of organic synthesis reactions. While direct, published applications are not yet widespread, its favorable physicochemical properties and similarity to other ester solvents suggest its utility in reactions such as Fischer esterifications, Suzuki-Miyaura couplings, and Heck reactions. The provided hypothetical protocols serve as a starting point for researchers to explore the application of this green solvent in their own work. Further research and optimization of reaction conditions are encouraged to fully elucidate the benefits and scope of **butyl valerate** in modern organic synthesis.

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